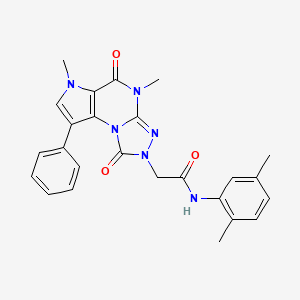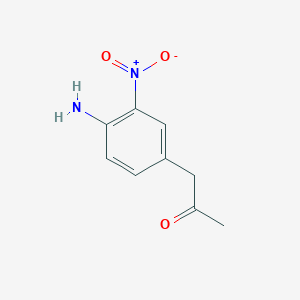
1-(4-Amino-3-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Amino-3-nitrophenyl)propan-2-one” is a chemical compound with the molecular formula C9H10N2O3 . It is also known by other names such as “2-Amino-1-(4-nitrophenyl)propane-1,3-diol” and "1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It can be prepared from “2-Amino-1-(4-nitrophenyl)propane-1,3-diol” via N,N-dimethylation . It can also be used as a starting material to synthesize “(1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothioeyanate” (R,R)-DANI .Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-2-one group attached to a 4-amino-3-nitrophenyl group . The IUPAC Standard InChI is "InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.20 , and it appears as a solid form . The compound has an optical activity of [α]25/D −30°, c = 1 in 6 M HCl . The melting point is 163-165 °C (lit.) .Applications De Recherche Scientifique
Photophysical Properties
Studies have shown that derivatives of 1-(4-Amino-3-nitrophenyl)propan-2-one exhibit significant solvatochromic effects due to intramolecular charge transfer (ICT) interactions. These effects are crucial in understanding the solute-solvent interactions and can be applied in designing novel photophysical and photochemical systems. The research by Kumari et al. (2017) investigated the absorption and fluorescence characteristics of chalcone derivatives, highlighting the dependency of these properties on solvent polarity, which suggests applications in sensors and molecular electronics (Kumari, Varghese, George, & Sudhakar, 2017).
Synthesis and Resolution
The compound has been utilized in the synthesis and resolution of chiral compounds. Drewes et al. (1992) demonstrated its use in resolving racemic mixtures, showcasing its potential in asymmetric synthesis, a crucial aspect of medicinal chemistry and drug development (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Development of Photosensitive Materials
The synthesis of 1,3-bis(3-aminophenyl)-2-propen-1-one, a derivative, for use in highly adherent photosensitive polyimide indicates the material's utility in the development of photosensitive applications. This could lead to advancements in photolithography and the production of electronic components (Wu, 2007).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties for mild steel in acidic solutions, an application that could extend the lifespan of industrial materials and reduce maintenance costs. Hamani et al. (2017) found that the efficiency of corrosion inhibition increased with the concentration of the inhibitor, highlighting its potential in protective coatings (Hamani, Douadi, Daoud, Al-Noaimi, Rikkouh, & Chafaa, 2017).
Molecular Electronics
In the realm of molecular electronics, the unique properties of such compounds have been explored for their potential in creating devices with high on-off ratios and negative differential resistance, essential for the development of future electronic devices and circuits. Chen et al. (1999) showcased the application of a molecule containing a nitroamine redox center in an electronic device, demonstrating significant electrical characteristics (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-amino-3-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFCDXMSPNONRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2922839.png)
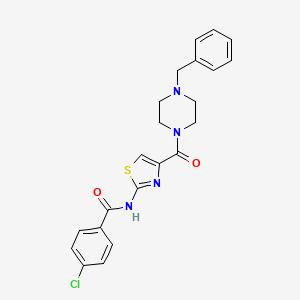



![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2922849.png)
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2922850.png)

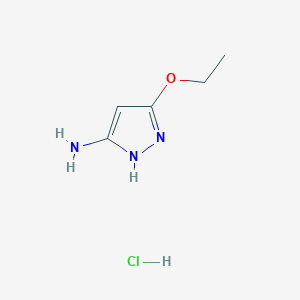
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2922854.png)
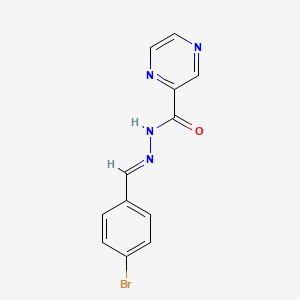
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2922857.png)
